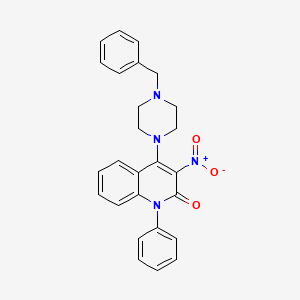

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Anticancer Activity

Scientific Field

Medicinal Chemistry and Oncology

Application Summary

This compound has been studied for its potential as an anticancer agent. Its structure suggests that it could interfere with the replication of cancer cells.

Experimental Procedures

The compound would typically be tested in vitro using cancer cell lines, such as BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The MTT assay is often used to assess cytotoxicity .

Results

While specific data for this compound isn’t provided, similar compounds have shown high cytotoxicity against certain cancer cell lines, with IC50 values in the low micromolar range indicating potent anticancer activity .

Antimicrobial Activity

Scientific Field

Microbiology and Pharmaceutical Sciences

Application Summary

Compounds with the piperazine moiety have been evaluated for their antimicrobial properties, particularly against fungal pathogens like Candida parapsilosis.

Experimental Procedures

Synthesis of derivatives followed by testing against a panel of microbial pathogens using standard assays like disk diffusion or broth microdilution to determine minimum inhibitory concentrations (MICs).

Results

Some derivatives have shown significant antifungal activity, suggesting that our compound of interest may also possess similar antimicrobial properties .

Tubulin Polymerization Inhibition

Scientific Field

Biochemistry and Cell Biology

Application Summary

The compound’s ability to bind to the colchicine site of tubulin suggests it could inhibit tubulin polymerization, an essential process for cell division.

Experimental Procedures

In vitro assays to test the compound’s effect on tubulin polymerization, possibly using purified tubulin proteins and observing the polymerization kinetics.

Results

Related compounds have demonstrated the ability to inhibit tubulin polymerization, which could lead to cell cycle arrest and apoptosis in cancer cells .

Apoptosis Induction

Scientific Field

Molecular Biology and Cancer Research

Application Summary

The compound may induce apoptosis in cancer cells, contributing to its anticancer effects.

Experimental Procedures

Apoptosis can be assessed using flow cytometry, annexin V-FITC/propidium iodide staining, and DNA fragmentation assays.

Results

Studies on similar molecules have shown concentration-dependent apoptosis induction in cancer cell lines, with flow cytometric analysis revealing cell cycle arrest at the sub-G1 and G2/M phases .

Anticholinesterase Activity

Scientific Field

Neuroscience and Pharmacology

Application Summary

Though not directly related to the compound , piperazine derivatives have been explored for their anticholinesterase activity, which is relevant in conditions like Alzheimer’s disease.

Experimental Procedures

In vitro enzyme inhibition assays using acetylcholinesterase as the target enzyme.

Results

Some piperazine derivatives have shown weak anticholinesterase activity, but this area may warrant further exploration for our compound .

Drug-Like Properties and In Silico Studies

Scientific Field

Computational Chemistry and Drug Design

Application Summary

In silico studies can predict the drug-like properties of compounds, including their pharmacokinetics and potential interactions with biological targets.

Experimental Procedures

Molecular modeling and computational simulations to predict how the compound interacts with various biological targets, such as enzymes or receptors.

Results

For related compounds, molecular modeling studies have suggested good drug-like properties and specific binding interactions with target proteins .

This analysis provides a detailed look into the potential applications of the compound in various scientific fields. Each application is based on the structural features and biological activities observed in similar compounds, offering a rich context for further research and development.

Neuroprotective Effects

Scientific Field

Neuropharmacology

Application Summary

The neuroprotective potential of the compound is explored due to its piperazine structure, which is often associated with neurological benefits.

Experimental Procedures

Neuroprotection assays, such as oxygen-glucose deprivation (OGD) in neuronal cultures, could be employed to assess the compound’s efficacy in protecting neurons from ischemic damage.

Results

While specific results for this compound are not available, related piperazine derivatives have shown promise in reducing neuronal death and improving recovery after ischemic events .

Anti-inflammatory Activity

Scientific Field

Immunology and Inflammation Research

Application Summary

Compounds with nitro groups, like our compound of interest, may exhibit anti-inflammatory properties by modulating inflammatory pathways.

Experimental Procedures

In vivo and in vitro studies involving the use of inflammation models, such as LPS-induced cytokine production in macrophages, to evaluate the anti-inflammatory effects.

Results

Analogous compounds have demonstrated the ability to reduce pro-inflammatory cytokine levels, suggesting potential anti-inflammatory activity for our compound .

Antioxidant Properties

Scientific Field

Biochemistry and Free Radical Biology

Application Summary

The compound’s structural features suggest it could act as a scavenger of free radicals, providing antioxidant benefits.

Experimental Procedures

Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity test could be used to evaluate the compound’s antioxidant capacity.

Results

Similar quinoline derivatives have been reported to possess significant antioxidant activity, indicating a possible application for our compound .

Antipsychotic and Anxiolytic Effects

Scientific Field

Psychopharmacology

Application Summary

Given the benzylpiperazine moiety, the compound might be investigated for its potential antipsychotic and anxiolytic effects.

Experimental Procedures

Behavioral studies in animal models, such as the elevated plus maze for anxiolytic activity and prepulse inhibition for antipsychotic activity, could be conducted.

Results

Piperazine derivatives are known to interact with serotonin and dopamine receptors, which are implicated in psychiatric disorders, suggesting a potential application in this area .

Antiviral Activity

Scientific Field

Virology and Antiviral Research

Application Summary

The compound could be assessed for its ability to inhibit viral replication, particularly in RNA viruses where quinoline derivatives have shown efficacy.

Experimental Procedures

Viral replication assays using cell cultures infected with target viruses, and evaluation of the compound’s effect on viral RNA synthesis.

Results

Quinoline compounds have been effective against various RNA viruses, hinting at the antiviral potential of our compound .

Modulation of Drug Resistance

Scientific Field

Pharmacology and Drug Resistance

Application Summary

The compound may modulate drug resistance mechanisms, particularly in cancer cells, due to its potential interaction with efflux transporters.

Experimental Procedures

Studies involving resistant cancer cell lines and the assessment of the compound’s impact on the intracellular accumulation of chemotherapeutic agents.

Results

Research on similar compounds has shown they can inhibit efflux transporters like P-glycoprotein, suggesting a role in overcoming drug resistance .

特性

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c31-26-25(30(32)33)24(28-17-15-27(16-18-28)19-20-9-3-1-4-10-20)22-13-7-8-14-23(22)29(26)21-11-5-2-6-12-21/h1-14H,15-19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGVTLHKHDVJES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C(=O)N(C4=CC=CC=C43)C5=CC=CC=C5)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2647404.png)

![Tert-butyl (2S,3aS,6aS)-2-(azidomethyl)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2647408.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide](/img/structure/B2647409.png)

![3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)propanamide](/img/structure/B2647411.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2647418.png)

![N-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2647420.png)

![3-(4-Fluorobenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2647423.png)